molecular formula C16H19BrN4O B11828182 3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

Cat. No.: B11828182
M. Wt: 363.25 g/mol
InChI Key: UQHJBTTUNKJEPC-UHFFFAOYSA-N
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Description

3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino and bromine group, and a benzamide moiety linked through an ethyl chain with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substitutions. This can be achieved through a series of reactions including halogenation and amination.

    Coupling Reaction: The pyridine derivative is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form hydrogen derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogen derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-amino-5-chloropyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
  • 3-(6-amino-5-fluoropyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide
  • 3-(6-amino-5-iodopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide

Uniqueness

3-(6-amino-5-bromopyridin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C16H19BrN4O

Molecular Weight

363.25 g/mol

IUPAC Name

3-(6-amino-5-bromopyridin-3-yl)-N-[2-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C16H19BrN4O/c1-21(2)7-6-19-16(22)12-5-3-4-11(8-12)13-9-14(17)15(18)20-10-13/h3-5,8-10H,6-7H2,1-2H3,(H2,18,20)(H,19,22)

InChI Key

UQHJBTTUNKJEPC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)Br

Origin of Product

United States

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